diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate
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Overview
Description
Diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate (NICA) is a chemical compound that has been extensively studied for its potential applications in scientific research. NICA is a potent inhibitor of the excitatory amino acid transporter, which plays a crucial role in regulating the concentration of glutamate in the brain.
Scientific Research Applications
Diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has been used to investigate the role of glutamate in various neurological disorders. diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has also been used to study the mechanisms of neuronal death in ischemic stroke and traumatic brain injury.
Mechanism of Action
Diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate is a potent inhibitor of the excitatory amino acid transporter, which plays a crucial role in regulating the concentration of glutamate in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and its concentration must be tightly regulated to prevent excitotoxicity and neuronal death. diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate inhibits the reuptake of glutamate by the transporter, leading to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has been shown to have a number of biochemical and physiological effects. In animal studies, diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has been shown to increase extracellular glutamate levels in the brain, leading to increased excitability and seizures. diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has also been shown to increase the expression of various inflammatory cytokines, indicating a potential role in neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate in lab experiments is its potency and specificity as an inhibitor of the excitatory amino acid transporter. This allows for precise control of glutamate levels in the brain, which is crucial for studying the role of glutamate in various neurological disorders. However, one of the main limitations of using diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate is its potential for toxicity at high doses, which must be carefully monitored in animal studies.
Future Directions
There are a number of future directions for diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate research. One of the main areas of research is in the development of novel drugs that target the excitatory amino acid transporter for the treatment of various neurological disorders. diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate may also have potential applications in the treatment of neuroinflammation and neurodegenerative diseases. Further research is needed to fully understand the biochemical and physiological effects of diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate and its potential for clinical use.
In conclusion, diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate is a potent inhibitor of the excitatory amino acid transporter that has been extensively studied for its potential applications in scientific research. diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate has a number of advantages and limitations for lab experiments, and there are a number of future directions for diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate research. Further research is needed to fully understand the potential applications of diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate in the treatment of various neurological disorders.
Synthesis Methods
Diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of diethyl aspartate with phosgene to form diethyl N-carboxy aspartate. This intermediate product is then reacted with 5-nitroimidazole to form diethyl N-[(5-nitro-1H-imidazol-4-yl)carbonyl]aspartate.
properties
IUPAC Name |
diethyl 2-[(5-nitro-1H-imidazole-4-carbonyl)amino]butanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O7/c1-3-22-8(17)5-7(12(19)23-4-2)15-11(18)9-10(16(20)21)14-6-13-9/h6-7H,3-5H2,1-2H3,(H,13,14)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRNPPNDMCHMOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)NC(=O)C1=C(NC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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